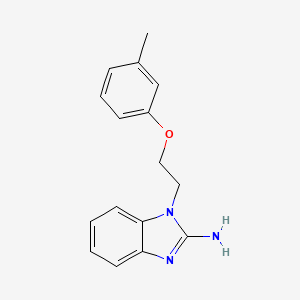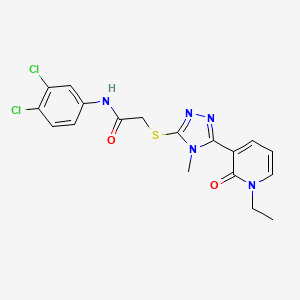
N-(5-chloro-2-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains functional groups such as chloro, methoxy, morpholino, pyrimidine, and carboxamide. These functional groups suggest that the compound could have interesting chemical properties and potential applications .
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, each introducing a new functional group or building block. Common methods for synthesizing similar compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions that a compound can undergo are largely determined by its functional groups. For example, the carboxamide group could participate in condensation reactions, and the chloro group could be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and confirmed through experimental testing .Scientific Research Applications
Synthesis and Pharmacological Properties
- Synthesis of Novel Compounds : A study by Abu‐Hashem et al. (2020) discusses the synthesis of novel heterocyclic compounds including morpholinopyrimidine derivatives. These compounds exhibit significant cyclooxygenase-2 (COX-2) inhibitory activity, analgesic, and anti-inflammatory properties.
- Imaging in Parkinson's Disease : Wang et al. (2017) synthesized [11C]HG-10-102-01, a morpholinopyrimidine derivative, as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. The study provides insights into the potential diagnostic applications in neurodegenerative disorders (Wang et al., 2017).
Chemical and Biomedical Research
- Cytotoxicity Studies : Research by Hassan et al. (2014) on pyrazolo[1,5-a]pyrimidine derivatives, which include morpholinopyrimidine analogs, demonstrated cytotoxic activity against certain cancer cell lines, indicating potential in cancer therapy (Hassan et al., 2014).
- Inhibition of Gene Expression : Palanki et al. (2000) conducted structure-activity relationship studies on pyrimidine derivatives, including morpholinopyrimidine, to explore their potential in inhibiting NF-kappaB and AP-1 gene expression. This research could be significant in developing treatments for inflammatory diseases (Palanki et al., 2000).
Therapeutic Applications
- Renin Inhibitors for Hypertension : A study by Tokuhara et al. (2018) identified morpholinopyrimidine derivatives as potent and orally bioavailable renin inhibitors, showing potential for hypertension treatment (Tokuhara et al., 2018).
- Antimicrobial Activity : Devarasetty et al. (2019) synthesized novel dihydropyrimidine derivatives, including morpholinopyrimidine, and evaluated their antimicrobial activity. Some compounds showed promising results against bacteria and fungi, indicating potential for developing new antimicrobial agents (Devarasetty et al., 2019).
Mechanism of Action
Future Directions
The future directions for research on a compound depend on its properties and potential applications. For example, if the compound shows promising biological activity, it could be further developed as a drug. Alternatively, if the compound has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-23-14-3-2-11(17)8-12(14)20-16(22)13-9-15(19-10-18-13)21-4-6-24-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEPLIOJNWOHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

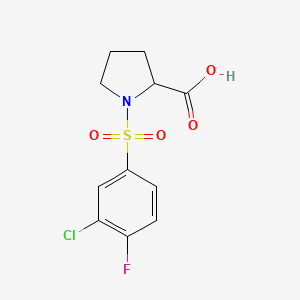
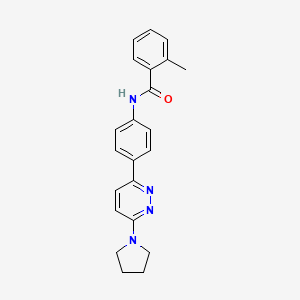
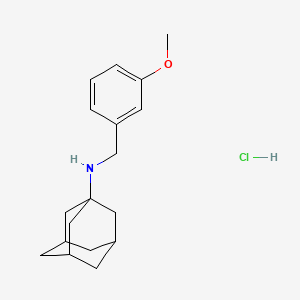
![1-(4-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)ethanone](/img/structure/B2701057.png)
![N-(3,5-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2701058.png)
![2-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2701059.png)
![tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B2701063.png)

![Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2701067.png)
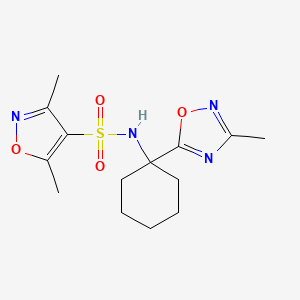
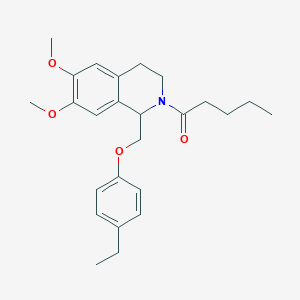
![Benzyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2701073.png)
